D-Leucine ethyl ester hydrochloride

chiral synthesis enantiomeric purity stereospecific studies

Researchers synthesizing D-peptides face challenges with chiral fidelity and aqueous solubility. Using L-enantiomers yields inverted stereochemistry; free amino acids lack permeability. D-Leucine ethyl ester hydrochloride (CAS 73913-65-2) directly resolves these limitations: • Guaranteed D-configuration: optical rotation [α]D25 = -18 ± 2°, ensuring correct chiral outcomes in solid-phase and solution-phase synthesis • HCl salt ensures robust aqueous solubility for seamless automated peptide synthesizer integration • Ethyl ester enhances lipophilicity for cell-permeable peptide prodrug design and serves as a cleavable protecting group in enzymatic synthesis Supplied with full Certificate of Analysis. Bulk quantities available.

Molecular Formula
Molecular Weight 195.7
CAS No. 73913-65-2
Cat. No. B613196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Leucine ethyl ester hydrochloride
CAS73913-65-2
Molecular Weight195.7
Structural Identifiers
SMILESCCOC(=O)C(CC(C)C)N.Cl
InChIInChI=1S/C8H17NO2.ClH/c1-4-11-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m1./s1
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Leucine Ethyl Ester HCl – Overview & Procurement


D-Leucine ethyl ester hydrochloride (CAS 73913-65-2) is a chiral amino acid derivative consisting of the D-enantiomer of leucine esterified with ethanol and presented as a hydrochloride salt . This compound is distinguished by its specific stereochemistry (D-configuration) and the presence of both an ester moiety and a salt form, which collectively confer enhanced lipophilicity and aqueous solubility relative to the parent free amino acid . It is widely employed as a protected building block in peptide synthesis and as a chiral intermediate in pharmaceutical research .

Chiral D-configuration supports stereospecific peptide synthesis
Ethyl ester moiety may improve permeability context vs free acid
Hydrochloride salt offers aqueous solubility and handling ease

Why D-Leucine Ethyl Ester HCl Is Irreplaceable


The selection of a leucine derivative for research or industrial applications is critically dependent on its stereochemistry, ester group, and salt form, each of which profoundly influences reactivity, solubility, and biological interactions. Generic substitution with the L-enantiomer (e.g., L-Leucine ethyl ester hydrochloride) will yield opposite stereochemical outcomes in chiral syntheses and can exhibit distinct pharmacokinetic profiles [1]. Substitution with the free D-amino acid (D-Leucine) forfeits the enhanced lipophilicity and membrane permeability conferred by the ethyl ester group, as well as the aqueous solubility and handling ease provided by the hydrochloride salt . Using a different ester (e.g., methyl or tert-butyl) alters steric bulk and lability, directly impacting coupling efficiency and deprotection strategies in peptide synthesis [2].

L-enantiomer May produce opposite stereochemical outcomes in chiral synthesis
Free D-Leucine Lacks ester-mediated lipophilicity and salt solubility; permeability profile may differ
Different ester Methyl or tert-butyl ester alters coupling reactivity and deprotection strategy

Key Differentiators of D-Leucine Ethyl Ester HCl


Stereochemical Identity vs. L-Enantiomer

D-Leucine ethyl ester hydrochloride exhibits a specific optical rotation of -18° ± 2° (c=1 in EtOH) , which is equal in magnitude but opposite in sign to its L-enantiomer counterpart (L-Leucine ethyl ester hydrochloride), which has a reported specific rotation of +18.0° ± 1° (c=5 in ethanol) [1]. This distinct optical activity confirms the D-configuration and provides a quantitative metric for confirming enantiomeric identity and purity in procurement and quality control.

Optical Rotation
Head-to-head
Target [α]D = -18° ± 2° vs L +18.0° ± 1° (EtOH)
Supports enantiomer identity confirmation in chiral workflows
Solvent/concentration differences may affect direct comparison
chiral synthesis enantiomeric purity stereospecific studies

Purity & Melting Point vs. L-Enantiomer

The target compound is commercially available with a purity specification of ≥99% and a melting point range of 121-127°C . In contrast, the L-enantiomer (L-Leucine ethyl ester hydrochloride) is typically specified with a purity of ≥99.0% and a higher melting point range of 134-136°C [1]. The distinct melting point provides a simple, quantitative identity test to prevent misidentification of enantiomers during receipt and handling.

Melting Point & Purity
Head-to-head
Target mp 121–127°C (≥99%) vs L mp 134–136°C (≥99.0%)
Melting point difference enables rapid enantiomer identity check
Standard laboratory conditions
quality control analytical chemistry procurement specifications

Enhanced Lipophilicity and Membrane Permeability

The ethyl ester modification in D-Leucine ethyl ester hydrochloride increases its lipophilicity compared to the free amino acid D-Leucine. While direct permeability data for this specific compound is limited, a 2023 study in Nature Communications demonstrated that amide-to-ester substitutions in cyclic peptides significantly improve membrane permeability. Specifically, the study showed that ester-containing analogs exhibited up to 2-fold higher permeability coefficients in PAMPA assays compared to their amide counterparts, a difference attributed to the higher lipophilicity of ester bonds [1]. The D-Leucine ethyl ester hydrochloride, possessing an ester moiety, is expected to benefit from this class-level enhancement in membrane permeability relative to the non-esterified D-Leucine.

Membrane Permeability
Class-level
Ester analogs showed up to 2× higher permeability in PAMPA vs amide
Supports permeability context for ester-containing analogs; compound-specific data to verify
Class-level inference; not directly measured for this compound
drug delivery peptide permeability prodrug design

Enzymatic Peptide Coupling Efficiency

In enzymatic peptide bond synthesis catalyzed by pepsin, the nature of the ester group on the leucine amine component significantly influences coupling efficiency. A study by Morihara et al. (1981) reported that the relative reactivity of Leu-X substrates followed the order: -NH_??_ > -OBut > -NH2, -OEt [1]. While the ethyl ester (-OEt) was less efficient than the tert-butyl ester (-OBut) under the specific conditions tested, it still served as a viable substrate. Furthermore, the study noted that Leu-NH2 (the amide) was only efficient when its molar concentration was raised to twenty times that of the carboxyl component, highlighting the functional advantage of having an ester group over a free amine for coupling reactions [1].

Enzymatic Coupling
Class-level
Reactivity: -NH̲̲? > -OBut > -NH₂, -OEt (pepsin-catalyzed)
Ethyl ester viable as substrate; informs protecting group strategy
Reaction conditions may alter relative reactivity
peptide synthesis enzymatic catalysis bioconjugation

D- vs. L-Leucine Pharmacokinetic Differences

While not a direct study of the ethyl ester hydrochloride, the stereoselective pharmacokinetics of the parent D- and L-leucine enantiomers in rats reveals a fundamental difference that underscores the importance of stereochemical selection. Following i.v. administration, D-[2H7]leucine exhibited an elimination half-life of 60 minutes, compared to 14 minutes for the L-enantiomer [1]. Additionally, approximately 30% of an administered dose of the D-isomer was stereospecifically inverted to the L-enantiomer in vivo, while no inversion of the L- to D-enantiomer was measurable [1]. This demonstrates that the D-configuration confers distinct and quantifiable metabolic stability and chiral inversion behavior.

PK Half-Life
Reported
D-leucine t½ = 60 min; L = 14 min (rat i.v.); 30% inversion to L-form
D-configuration reported distinct metabolic stability; model-system data to verify
In vivo rat data; relevance to ethyl ester derivative requires validation
pharmacokinetics chiral inversion drug metabolism

Applications of D-Leucine Ethyl Ester HCl


Synthesis of Enantiopure D-Peptides

The well-defined D-configuration and high optical purity (≥99%, [α]D25 = -18 ± 2°) of D-Leucine ethyl ester hydrochloride make it an ideal building block for solid-phase or solution-phase synthesis of D-peptides and peptidomimetics. Its use ensures the intended stereochemical outcome, which is critical for applications where the target interacts with chiral biological environments or where proteolytic stability is desired. The hydrochloride salt form also ensures good solubility in aqueous coupling buffers, facilitating its integration into automated synthesizers.

Membrane-Permeable Peptide Development

Given the class-level evidence that esterification enhances membrane permeability by increasing lipophilicity [1], D-Leucine ethyl ester hydrochloride is a strategically advantageous building block for designing cell-permeable peptides or prodrugs. Incorporating this D-amino acid ester can potentially improve the oral bioavailability or intracellular delivery of peptide-based drug candidates, a key challenge in peptide therapeutics.

Metabolic Stability & Chiral Inversion Studies

The distinct pharmacokinetic profile of the D-leucine moiety, characterized by a 4.3-fold longer elimination half-life and partial chiral inversion to the L-form [2], positions D-Leucine ethyl ester hydrochloride as a valuable tool compound in drug metabolism and pharmacokinetic (DMPK) studies. It can be used as a model substrate to investigate D-amino acid oxidase activity, chiral inversion mechanisms, or to design peptide drugs with enhanced metabolic stability.

Enzymatic Peptide Synthesis Optimization

The ethyl ester group on D-Leucine ethyl ester hydrochloride provides a balance of reactivity and steric accessibility in enzyme-catalyzed peptide bond formation. The comparative study by Morihara et al. (1981) [3] demonstrates that Leu-OEt is a competent substrate for pepsin and other proteases. This makes the compound suitable for developing enzymatic peptide synthesis methodologies where the ethyl ester serves as a temporary protecting group that can be selectively removed under mild conditions.

Application
Selection Property
Validation Focus
D-peptide synthesis
Stereochemical control (D-configuration, optical purity)
Enantiomeric purity and coupling efficiency
Permeability-enhanced peptide research
Ester moiety for lipophilicity modulation
Permeability assay validation (PAMPA/Caco-2)
DMPK chiral inversion research
D-enantiomer metabolic stability context
In vitro/in vivo metabolic profiling
Enzymatic coupling strategy development
Ethyl ester as cleavable protecting group
Coupling efficiency and deprotection conditions

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